molecular formula C15H17Cl2NO B5324913 {2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride

{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride

Cat. No. B5324913
M. Wt: 298.2 g/mol
InChI Key: YADNORATFOGVIF-UHFFFAOYSA-N
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Description

{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride, also known as BAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BAM is a white to off-white crystalline powder that is soluble in water and commonly used as a reagent in organic chemistry.

Mechanism of Action

The mechanism of action of {2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride is not fully understood, but it is believed to act as a nucleophile in various reactions. This compound has been shown to react with various electrophiles, including aldehydes and ketones, to form imines and enamines. In medicinal chemistry, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In vivo studies have shown that this compound has analgesic and anti-inflammatory effects, making it a potential candidate for the development of new drugs targeting pain and inflammation.

Advantages and Limitations for Lab Experiments

{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and relatively inexpensive, making it an attractive reagent for various research projects. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of {2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride. One possible direction is the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. Another possible direction is the synthesis of new compounds using this compound as a reagent, including chiral compounds and heterocycles. Additionally, the study of the mechanism of action of this compound and its interactions with various enzymes and proteins could provide valuable insights into the development of new drugs and the understanding of various biological processes.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves a multi-step process, and it has been studied for its potential applications in organic and medicinal chemistry. This compound has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of new drugs and the synthesis of new compounds using this compound as a reagent.

Synthesis Methods

The synthesis of {2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride involves a multi-step process that starts with the preparation of 4-chlorobenzyl alcohol. The alcohol is then reacted with 2-chlorobenzaldehyde in the presence of a base to form the corresponding benzylidene derivative. The benzylidene derivative is then reduced using sodium borohydride to form {2-[(4-chlorobenzyl)oxy]benzyl}methylamine. The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt of this compound.

Scientific Research Applications

{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride has been extensively studied for its potential applications in various fields. In organic chemistry, this compound is commonly used as a reagent for the synthesis of various compounds, including heterocycles and chiral compounds. This compound has also been studied for its potential applications in medicinal chemistry, specifically for the development of new drugs targeting various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c1-17-10-13-4-2-3-5-15(13)18-11-12-6-8-14(16)9-7-12;/h2-9,17H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADNORATFOGVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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